N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps:
Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using starting materials such as substituted benzenes and thiadiazoles under specific conditions, including the use of strong acids or bases as catalysts.
Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups, such as the methyl and carboxamide groups, through reactions like alkylation and amidation. These reactions often require reagents like methyl iodide and amines, and are conducted under controlled temperatures and pressures to ensure high yields.
Final Assembly: The final step is the coupling of the tricyclic core with the benzodioxine moiety. This can be done using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to convert certain functional groups into their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxine moiety, where nucleophiles like halides or amines replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted benzodioxines depending on the nucleophile used.
Scientific Research Applications
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0{3,7}]trideca-1,3(7),5,8-tetraen-5-amine
- 11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-pentaen-4-amine
Uniqueness
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide stands out due to its specific tricyclic structure and the presence of both sulfur and nitrogen atoms within its rings. This unique arrangement contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Biological Activity
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's intricate arrangement of heterocycles and functional groups suggests a variety of interactions with biological targets.
Chemical Structure and Properties
The compound features a benzodioxine core linked to a dithia-diazatricyclo structure, which enhances its potential for diverse biological interactions. The presence of sulfur and nitrogen heteroatoms in its structure may contribute to its reactivity and binding capabilities.
Key Properties
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈N₂O₃S₂ |
Molecular Weight | 306.44 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of this compound is likely mediated through its interactions with specific enzymes or receptors within biological systems. The thiazole and benzothiazole rings may facilitate binding to active or allosteric sites on proteins, influencing their function.
Anticancer Activity
Research indicates that compounds with similar structures have shown promise as anticancer agents. The unique combination of functional groups in this compound may inhibit key enzymes involved in cancer cell proliferation.
Enzyme Inhibition
The compound has potential as an inhibitor for various enzymes:
- Cyclin-dependent kinases (CDKs) : Inhibitors of CDKs are crucial in cancer therapy.
- Protein kinases : The presence of the morpholine moiety may enhance selectivity towards certain protein kinases involved in cellular signaling pathways.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that similar compounds exhibit varying degrees of toxicity against cancer cell lines. Further studies are needed to establish the cytotoxic profile of this specific compound.
Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of related compounds, it was found that modifications to the sulfur-containing heterocycles significantly affected the cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the importance of structural configuration in enhancing biological efficacy.
Study 2: Enzyme Interaction Studies
Another research effort focused on the interaction of sulfur-containing compounds with CDK inhibitors. The results indicated that the presence of dithia structures could improve binding affinity and specificity for CDK2, suggesting a potential pathway for therapeutic development.
Toxicological Profile
The toxicological assessment is crucial for evaluating the safety and efficacy of any potential therapeutic agent. Preliminary data suggest moderate toxicity levels; however, comprehensive studies are required to fully understand its safety profile.
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S2/c1-9-19-15-14(25-9)5-3-11-16(15)26-18(20-11)21-17(22)10-2-4-12-13(8-10)24-7-6-23-12/h2-5,8H,6-7H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZJYRXMWAENKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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